

Technical Support Center: TAF Amine Intermediate Stability & Impurity Profiling

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Compound of Interest

Compound Name: (2S)-1-Propan-2-yloxypropan-2-amine;hydrochloride

CAS No.: 2171226-93-8

Cat. No.: B3017484

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Executive Summary & Diagnostic Logic

This guide addresses the stability and impurity profiling of the TAF Amine Intermediate. In the context of Tenofovir Alafenamide (TAF) synthesis and degradation, the "amine intermediate" refers primarily to the L-alanine isopropyl ester moiety (often coupled as a phosphoramidate).

The stability of TAF is governed by two competing hydrolysis pathways:

- P-N Bond Cleavage: Loss of the amine side chain (Acid-catalyzed).
- Ester Hydrolysis: Loss of the isopropyl group (Moisture/Base-catalyzed).

Diagnostic Workflow

Use this logic flow to identify the root cause of unexpected peaks in your chromatograms.



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Figure 1: Decision tree for identifying TAF degradation products based on retention time and reaction conditions.

Technical Deep Dive: Impurity Profiling Critical Degradation Products Table

The following table synthesizes mass spectrometry data and mechanistic origins. Note that TAF (MW 476.47) is a prodrug designed to be stable in plasma but cleaved intracellularly; however, in vitro stability differs.

Compound Name	Common Code	RRT (Approx)*	[M+H] ⁺ (m/z)	Mechanistic Origin	Key Diagnostic Feature
Tenofovir Alafenamide (TAF)	API	1.00	477.2	Parent	Doublet in NMR (Phosphorus chirality)
Tenofovir (PMPA)	Impurity A	-0.36	288.1	Complete Hydrolysis	Highly polar; elutes near void volume.
Monophenyl PMPA	Impurity B	-0.60	364.1	P-N Cleavage (Acidic)	Loss of alanine moiety. Indicates pH < 4.0 issue.
TAF Acid	Impurity E	-0.85	435.2	Ester Hydrolysis (Moisture)	Loss of isopropyl group (-42 Da). Indicates moisture ingress.
TAF Dimer	Impurity C	>1.50	953.3	Condensation	Formed in concentrated solutions or high heat.
Phenol	Byproduct	-0.20	95.0	Leaving Group	UV active; often appears as a "ghost peak" in synthesis.
L-Alanine Isopropyl Ester	Reagent	<0.10	132.1	Amine Reagent	No UV absorbance at 260nm

(requires
ELSD/MS).

*RRT (Relative Retention Time) varies by column/method but relative order remains consistent on C18.

The "Amine Intermediate" (L-Alanine Isopropyl Ester)

The stability of TAF is chemically defined by the phosphoramidate bond (P-N). This bond is formed using L-alanine isopropyl ester.[1]

- Vulnerability: The P-N bond is susceptible to acid-catalyzed hydrolysis [1].[2]
- Stereochemistry: TAF is a diastereomer. The amine intermediate brings the L-alanine chirality. Racemization of the alanine moiety (L- to D-) results in a diastereomeric impurity often inseparable by standard C18, requiring Chiral HPLC.

Step-by-Step Protocols

Protocol A: Stability-Indicating HPLC Method

Purpose: To separate the parent TAF from its amine-loss (Monophenyl PMPA) and ester-loss (TAF Acid) degradants.

Reagents:

- Mobile Phase A: 10mM Ammonium Acetate (pH 6.0 adjusted with Acetic Acid). Note: pH 6.0 is critical; lower pH degrades the P-N bond on-column.
- Mobile Phase B: Acetonitrile (ACN).
- Column: Inertsil ODS-3V or equivalent C18 (150 x 4.6 mm, 3 μ m).

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
15.0	60	40
25.0	20	80

| 30.0 | 95 | 5 |

Detection: UV @ 260 nm.[3] Flow Rate: 1.0 mL/min. Column Temp: 35°C.

Protocol B: Forced Degradation (Stress Testing)

Purpose: Validate the method by intentionally generating degradation products.

- Acid Stress (P-N Bond Target):
 - Dissolve TAF (1 mg/mL) in 0.1 N HCl.
 - Heat at 60°C for 2 hours.
 - Expected Result: Significant increase in Monophenyl PMPA (m/z 364).
- Base Stress (Ester Target):
 - Dissolve TAF (1 mg/mL) in 0.1 N NaOH.
 - Stir at Room Temp for 1 hour (Rapid degradation).
 - Expected Result: Increase in TAF Acid (m/z 435) and PMPA.
- Oxidative Stress:
 - Treat with 3% H₂O₂. [3]
 - Expected Result: TAF is relatively stable to oxidation compared to hydrolysis, but N-oxides may form on the adenine ring [2].

Troubleshooting & FAQs

Q1: I see a peak at RRT 0.85 that increases when my sample sits in the autosampler. What is it? A: This is likely TAF Acid (Hydrolysis of the isopropyl ester).

- Cause: TAF is sensitive to moisture. If your autosampler is not cooled, or if the sample solvent contains water (e.g., 50:50 Water:MeOH), spontaneous hydrolysis occurs.
- Fix: Use anhydrous diluents (e.g., 100% ACN) or keep the autosampler at 4°C. Ensure your buffer pH is not < 5.0.

Q2: Why does my "Amine Intermediate" (L-alanine isopropyl ester) not show up in UV? A: L-alanine isopropyl ester lacks a chromophore that absorbs significantly at 260 nm.

- Fix: You must use LC-MS (scan mode m/z 100-200) or a Charged Aerosol Detector (CAD/ELSD). In MS, look for [M+H]⁺ 132.1.

Q3: I have a "Ghost Peak" at the very beginning of the run. A: This is often Phenol.

- Context: Phenol is a leaving group in the synthesis of TAF from the phenyl-PMPA precursor. It is highly polar and elutes early.
- Verification: Check UV spectrum.^{[3][4]} Phenol has a distinct maximum ~270 nm.

Q4: How do I distinguish between TAF and its diastereomer? A: Standard C18 methods often co-elute diastereomers.

- Fix: Use a Chiral column (e.g., Chiralpak AD-H or polysaccharide-based phases) using normal phase conditions (Hexane/IPA) to assess the optical purity of the amine intermediate integration.

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